Ethyl (2,6-dichloropyrimidin-4-yl)carbamate
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Overview
Description
Ethyl (2,6-dichloropyrimidin-4-yl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of an ethyl group attached to a carbamate moiety, which is further connected to a pyrimidine ring substituted with two chlorine atoms at positions 2 and 6
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2,6-dichloropyrimidin-4-yl)carbamate typically involves the reaction of 2,6-dichloropyrimidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate ester. The general reaction scheme is as follows:
2,6-Dichloropyrimidine+Ethyl chloroformateBaseEthyl (2,6-dichloropyrimidin-4-yl)carbamate
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and increased yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2,6-dichloropyrimidin-4-yl)carbamate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms on the pyrimidine ring can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The carbamate ester can be hydrolyzed to yield the corresponding carbamic acid and ethanol.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines (e.g., methylamine) or thiols (e.g., thiophenol) in the presence of a base (e.g., sodium hydroxide) are commonly used.
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) can facilitate the hydrolysis of the carbamate ester.
Oxidation and Reduction: Oxidizing agents (e.g., potassium permanganate) or reducing agents (e.g., lithium aluminum hydride) can be employed.
Major Products Formed
Nucleophilic substitution: Substituted pyrimidines with various functional groups.
Hydrolysis: Carbamic acid and ethanol.
Oxidation and Reduction: Oxidized or reduced derivatives of the original compound.
Scientific Research Applications
Ethyl (2,6-dichloropyrimidin-4-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of carbamate-sensitive enzymes.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor for the synthesis of drugs with anticancer or antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of ethyl (2,6-dichloropyrimidin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit the activity of enzymes by binding to their active sites, thereby preventing the substrate from accessing the catalytic site. This inhibition can lead to various biological effects, depending on the enzyme targeted. For example, inhibition of acetylcholinesterase can result in increased levels of acetylcholine, affecting neurotransmission.
Comparison with Similar Compounds
Ethyl (2,6-dichloropyrimidin-4-yl)carbamate can be compared with other carbamate derivatives, such as:
Mthis compound: Similar structure but with a methyl group instead of an ethyl group.
tert-Butyl (2,6-dichloropyrimidin-4-yl)carbamate: Contains a tert-butyl group, which can affect its reactivity and solubility.
Phenyl (2,6-dichloropyrimidin-4-yl)carbamate: Features a phenyl group, which can influence its biological activity and interaction with enzymes.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethyl group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications.
Properties
CAS No. |
39513-63-8 |
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Molecular Formula |
C7H7Cl2N3O2 |
Molecular Weight |
236.05 g/mol |
IUPAC Name |
ethyl N-(2,6-dichloropyrimidin-4-yl)carbamate |
InChI |
InChI=1S/C7H7Cl2N3O2/c1-2-14-7(13)12-5-3-4(8)10-6(9)11-5/h3H,2H2,1H3,(H,10,11,12,13) |
InChI Key |
YDAYIPWDWIADMT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=CC(=NC(=N1)Cl)Cl |
Origin of Product |
United States |
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